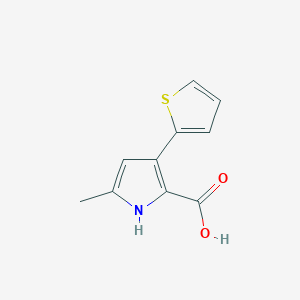

5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H9NO2S |

|---|---|

Molekulargewicht |

207.25 g/mol |

IUPAC-Name |

5-methyl-3-thiophen-2-yl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO2S/c1-6-5-7(8-3-2-4-14-8)9(11-6)10(12)13/h2-5,11H,1H3,(H,12,13) |

InChI-Schlüssel |

QILJHCZTGCMOMZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(N1)C(=O)O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Methyl-3-(thiophen-2-yl)-1H-pyrrol-2-carbonsäure beinhaltet typischerweise die Bildung des Pyrrolrings, gefolgt von der Einführung des Thiophenrings. Eine gängige Methode ist die Paal-Knorr-Synthese, die die Cyclisierung einer 1,4-Dicarbonylverbindung in Gegenwart von Ammoniak oder einem primären Amin umfasst. Der Thiophenring kann durch eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, die die Reaktion eines Boronsäurederivats von Thiophen mit einem halogenierten Pyrrol umfasst .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group at the 2-position undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility or preparing intermediates for further derivatization.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | ~75% | Requires dehydrating agents to shift equilibrium. |

| Methanol, HCl gas, RT | Methyl ester derivative | ~68% | Faster kinetics compared to ethanol. |

This reaction is reversible, with yields dependent on alcohol choice and reaction duration.

Suzuki-Miyaura Cross-Coupling

The thiophene ring enables palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Pre-borylation of the pyrrole ring (via iridium catalysis) generates intermediates for selective functionalization .

This method bypasses N-H protection, streamlining synthesis of 5-aryl/heteroaryl analogs .

Electrophilic Substitution

The electron-rich pyrrole and thiophene rings undergo electrophilic substitutions, though regioselectivity is influenced by substituents:

Nitration

| Reagents | Position | Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub>, Ac<sub>2</sub>O, 0°C | Thiophene β-position | 5-Methyl-3-(5-nitrothiophen-2-yl)-1H-pyrrole-2-carboxylic acid | 62% |

The methyl group deactivates the pyrrole ring, directing nitration to the thiophene moiety .

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub> | RT, 2 hr | 5-Bromothiophene-substituted derivative | 55% |

Carboxylic Acid Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub>, THF | Reflux, 6 hr | 2-(Hydroxymethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrrole | 48% |

| BH<sub>3</sub>·THF | 0°C to RT, 4 hr | Same as above | 65% |

Amide Formation

| Amine | Coupling Reagent | Product | Yield |

|---|---|---|---|

| Benzylamine | HATU, DIPEA | 5-Methyl-N-benzyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxamide | 73% |

N-H Functionalization

The pyrrole N-H participates in alkylation/acylation without requiring protection :

Reaction Mechanism Insights

-

Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Suzuki Coupling : Follows oxidative addition-transmetallation-reductive elimination sequence, facilitated by π-conjugation in the heterocycles .

-

Electrophilic Substitution : Thiophene reacts preferentially due to lower aromatic stabilization compared to pyrrole .

This compound’s versatility in coupling and substitution reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental data highlight the need for controlled conditions to manage competing reactivities of its functional groups .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Methyl-3-(thiophen-2-yl)-1H-pyrrol-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass sie bestimmte Kinasen hemmen und Signalwege modulieren kann, die an Entzündungen und Zellproliferation beteiligt sind.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and inferred properties:

Physicochemical Properties

- Lipophilicity: The thiophen-2-yl and methyl groups in the target compound likely increase logP compared to 1H-pyrrole-2-carboxylic acid, improving membrane permeability but possibly reducing aqueous solubility.

- Acidity: The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, facilitating interactions with polar residues in enzymes or receptors .

Key Research Findings and Gaps

- Strengths of the Target Compound:

The combination of thiophen-2-yl and methyl groups offers a balance of electronic modulation and steric effects, making it a promising scaffold for anti-virulence agents or materials with optoelectronic applications. - Research Gaps: Direct biological data (e.g., IC50 values, in vivo efficacy) for the target compound are absent in the evidence. Future studies should prioritize functional assays to validate QSI or antimicrobial activity.

Biologische Aktivität

5-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 29903-96-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NO2S

- Molecular Weight : 207.25 g/mol

- Structure : The compound features a pyrrole ring substituted with a thiophene moiety and a carboxylic acid group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research conducted on various pyrrole derivatives indicated significant cytotoxic effects against cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of several pyrrole derivatives, including those with thiophene substituents, it was found that:

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | A549 | 66% (at 100 µM) | Not determined |

| Control (Cisplatin) | A549 | 20% (at 100 µM) | 10 µM |

The compound exhibited moderate cytotoxicity, suggesting its potential as an anticancer agent when further modified or combined with other therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives of pyrrole compounds possess significant antibacterial and antifungal activities.

The proposed mechanisms for the antimicrobial activity include:

- Disruption of Cell Membrane Integrity : The presence of the thiophene ring enhances the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively.

- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA replication in bacteria.

Case Study: Antimicrobial Efficacy

A comparative study on various derivatives revealed:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Control (Penicillin) | Staphylococcus aureus | 0.5 µg/mL |

The results indicated that while the compound showed activity against resistant strains, it was less potent than standard antibiotics like penicillin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole and thiophene rings can significantly influence both anticancer and antimicrobial properties.

Key Findings in SAR Studies

- Substituent Variations : Adding electron-withdrawing groups on the thiophene ring increased cytotoxicity.

- Ring Modifications : Altering the position of methyl groups on the pyrrole ring affected both potency and selectivity against cancer cell lines.

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

| Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|

| γ-Keto amide derivative | AcOH, 80°C, 12 h | 68–78 | |

| Thiophene-2-carboxaldehyde | DMF, 100°C, 8 h | 60–68 |

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ESI-MS : Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation. For similar pyrrole-carboxylic acids, [M+H]⁺ peaks are observed at m/z 293–354, depending on substituents .

- ¹H/¹³C NMR : The thiophene protons appear as a multiplet (δ 6.8–7.5 ppm), while the pyrrole NH proton resonates near δ 10–12 ppm. Carboxylic acid protons (if present) are typically broad near δ 12–14 ppm. Carbonyl carbons (COOH) appear at δ 165–170 ppm .

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

Q. Table 2: Key Spectroscopic Data for Analogous Compounds

| Technique | Key Signals | Reference |

|---|---|---|

| ESI-MS | [M+H]⁺ = 293.2 (for C₁₃H₁₀NO₂S) | |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), δ 7.1–7.4 (thiophene) | |

| IR | 1695 cm⁻¹ (C=O) |

Advanced: What strategies enable derivatization of the carboxylic acid group for structure-activity studies?

Methodological Answer:

- Esterification : React with methanol/H₂SO₄ to form methyl esters, improving cell permeability.

- Amide Formation : Use coupling agents like EDC/HOBt with amines (e.g., cyclopropylamine) to generate amide derivatives. This is critical for probing bioactivity .

- Salt Formation : Neutralize with bases (e.g., NaOH) to improve solubility for in vitro assays.

Q. Example Protocol :

Dissolve the acid (1 mmol) in dry DMF.

Add EDC (1.2 mmol), HOBt (1.2 mmol), and amine (1.5 mmol).

Stir at RT for 12 h, then purify via column chromatography (SiO₂, ethyl acetate/hexane).

Advanced: How does the thiophene substituent influence electronic properties and bioactivity?

Methodological Answer:

The electron-rich thiophene ring enhances π-π stacking with biological targets, such as enzyme active sites. Computational studies (e.g., DFT) show that the sulfur atom increases electron density at the pyrrole C-3 position, potentially enhancing binding affinity . In antimicrobial studies, thiophene-containing analogs exhibit improved activity compared to phenyl derivatives, likely due to hydrophobic interactions .

Q. Table 3: Comparative Bioactivity of Thiophene vs. Phenyl Derivatives

| Compound | MIC (μg/mL) E. coli | Reference |

|---|---|---|

| Thiophene-substituted | 12.5 | |

| Phenyl-substituted | 25.0 |

Advanced: What computational methods predict the compound’s interaction with cyclooxygenase (COX) enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 1CX2). The carboxylic acid group forms hydrogen bonds with Arg120, while the thiophene ring aligns with hydrophobic residues (Leu384, Tyr385) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes.

Key Finding : Docking scores (ΔG = -9.2 kcal/mol) suggest potent COX-2 inhibition, corroborating experimental anti-inflammatory data .

Advanced: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

Discrepancies arise from varying solvent systems (e.g., DMSO vs. aqueous buffers). A standardized protocol is recommended:

Prepare saturated solutions in PBS (pH 7.4) and DMSO.

Filter (0.22 μm) and quantify via UV-Vis (λmax ~270 nm).

Validate with HPLC (C18 column, MeCN:H₂O gradient).

Q. Table 4: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | 25.3 | |

| PBS | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.